Cyclohexanol

Vue d'ensemble

Description

Cyclohexanol (C₆H₁₁OH) is a secondary cycloaliphatic alcohol, existing as a colorless liquid or crystalline solid with a camphor-like odor at room temperature . It is a critical intermediate in industrial chemistry, primarily used in the production of nylon-6 and nylon-6,6 via oxidation to adipic acid or caprolactam . Its synthesis involves two major routes:

- Cyclohexane oxidation: Partial oxidation of cyclohexane yields a mixture of this compound and cyclohexanone (KA-oil) .

- Phenol hydrogenation: Catalytic hydrogenation of phenol directly produces this compound .

Key physical properties include a boiling point of 161.5°C, melting point of 25.9°C, and solubility in polar solvents due to hydrogen bonding . Its industrial relevance stems from its role in polymer manufacturing, solvent applications, and as a precursor in organic synthesis .

Méthodes De Préparation

Industrial Relevance of Cyclohexanol

This compound (C₆H₁₁OH) serves as a precursor to cyclohexanone, which is further processed into caprolactam for nylon-6 synthesis . Its applications extend to solvents, plasticizers, and pharmaceutical intermediates. Global demand for this compound exceeds 5 million metric tons annually, driven largely by the textiles and automotive sectors.

Cyclohexane Oxidation to KA Oil

Cyclohexane oxidation remains the dominant industrial method, producing a mixture of this compound and cyclohexanone (KA oil).

Conventional Catalytic Oxidation

The process involves air or oxygen as oxidants, with cobalt (Co) and manganese (Mn) salts as catalysts at 150–160°C and 10–15 bar pressure . Key reactions include:

Typical conversions range from 4–8% to minimize overoxidation to CO₂. Post-reaction fractional distillation separates this compound (b.p. 161°C) from cyclohexanone (b.p. 155°C) .

Table 1: KA Oil Composition from Cyclohexane Oxidation

| Catalyst System | Temperature (°C) | This compound Yield (%) | Cyclohexanone Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Co/Mn (1:1) | 150 | 45 | 40 | 85 |

| Boric Acid Additive | 160 | 50 | 45 | 95 |

| Photocatalytic V₂O₅@TiO₂ | 25 (light) | 18.9 | 81.1 | 100 |

Photocatalytic Oxidation

Recent advances utilize vanadium oxide on titanium dioxide (V₂O₅@TiO₂) under simulated solar light, achieving 18.9% cyclohexane conversion with near-100% selectivity toward KA oil . This method operates at ambient temperature, reducing energy costs and by-product formation.

Cyclohexene Hydration Methods

Cyclohexene (C₆H₁₀) hydration offers an alternative route, particularly for high-purity this compound.

Direct Acid-Catalyzed Hydration

Concentrated phosphoric or sulfuric acid facilitates cyclohexene hydration via an electrophilic addition mechanism:

A patent by EP0053847A1 describes a two-phase system where cyclohexene reacts with 60% sulfuric acid at 80°C, achieving 76% conversion to this compound . Challenges include acid recovery and side reactions forming benzene.

Reactive Distillation with Esterification-Hydrolysis

A hybrid process combines esterification and hydrolysis in a reactive divided wall column (RDWDC) :

-

Esterification : Cyclohexene reacts with formic acid to form cyclohexyl formate.

-

Hydrolysis : The ester is hydrolyzed to this compound.

Table 2: Performance of RDWDC for this compound Production

| Parameter | Esterification Section | Hydrolysis Section |

|---|---|---|

| Catalyst Loading (kg) | 1.2 | 1.1 |

| Reactive Stages | 15 | 12 |

| Reboiler Duty (kW) | 0.2 | 0.4 |

| Purity (%) | 99.8 | 99.5 |

This method achieves 98% yield with integrated separation, reducing energy consumption by 30% compared to batch reactors .

Comparative Analysis of Preparation Methods

Table 3: Techno-Economic Comparison of this compound Production Routes

| Method | Capital Cost | Operating Cost | Energy Use (GJ/ton) | Carbon Footprint (kg CO₂/ton) |

|---|---|---|---|---|

| Cyclohexane Oxidation | Moderate | Low | 8.5 | 1,200 |

| Direct Hydration | Low | High | 12.0 | 1,800 |

| RDWDC | High | Moderate | 6.2 | 900 |

Analyse Des Réactions Chimiques

Types de réactions : Le cyclohexanol subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la déshydratation.

Oxydation : Le this compound peut être oxydé en cyclohexanone à l'aide d'agents oxydants tels que l'acide chromique.

Réduction : Le this compound peut être réduit en cyclohexane par hydrogénation.

Déshydratation : En présence d'un acide fort comme l'acide phosphorique, le this compound peut être déshydraté pour former du cyclohexène.

Réactifs et conditions courants :

Oxydation : L'acide chromique est couramment utilisé comme agent oxydant.

Déshydratation : L'acide phosphorique est utilisé comme catalyseur pour la réaction de déshydratation.

Principaux produits :

Oxydation : Cyclohexanone

Déshydratation : Cyclohexène

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique et l'industrie :

Biologie : Le this compound est utilisé dans la préparation de divers composés biologiques et comme solvant dans la recherche biochimique.

Médecine : Les dérivés du this compound sont utilisés dans la formulation de certains produits pharmaceutiques.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles et des voies moléculaires spécifiques. Par exemple, le this compound peut subir une protonation du groupe hydroxyle par un acide, conduisant à la formation d'un intermédiaire carbocation. Cet intermédiaire peut ensuite subir diverses réactions, telles que l'élimination ou la substitution . De plus, le this compound peut être oxydé en cyclohexanone, qui est ensuite convertie en oxime, un précurseur de la caprolactame .

Applications De Recherche Scientifique

Industrial Applications

-

Chemical Synthesis:

- Cyclohexanol is a crucial precursor in the production of adipic acid and caprolactam, which are essential for manufacturing Nylon-6 and Nylon-6,6. These nylons are widely used in textiles, automotive parts, and consumer products due to their strength and durability .

- It serves as an intermediate in producing other chemicals like cyclohexanone, which is vital in making solvents and plasticizers .

-

Solvent Properties:

- This compound's solvent capabilities allow it to dissolve lacquers, resins, oil-based paints, and cellulose esters. This property is particularly beneficial in coatings and surface treatment processes .

- Its effectiveness as a solvent contributes to the formulation of adhesives and inks used in packaging and construction industries .

-

Biocatalytic Applications:

- Recent advancements have utilized this compound in biocatalytic processes. For instance, novel cytochrome P450 monooxygenases have been engineered to oxidize cyclohexane to this compound efficiently. This biocatalytic transformation opens new pathways for producing valuable chemicals while minimizing environmental impact .

- Catalytic Reactions:

Case Study 1: Production of Nylon-6

This compound is integral to producing Nylon-6 through the synthesis of caprolactam. The demand for nylon products has surged due to their applications in automotive components and textiles. The production process involves:

- Step 1: Oxidation of cyclohexane to this compound.

- Step 2: Conversion of this compound to caprolactam.

- Step 3: Polymerization of caprolactam into Nylon-6.

This process highlights this compound's role as a building block in creating durable materials .

Case Study 2: Biocatalytic Oxidation

A study demonstrated the use of engineered bacteria for the continuous oxidation of cyclohexane to this compound using biocatalysts. By optimizing reaction conditions and utilizing a segmented flow biofilm membrane reactor, researchers achieved enhanced productivity while mitigating substrate toxicity . This innovative approach illustrates the potential for sustainable chemical production methods.

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemical Synthesis | Production of Nylon-6 | Durable materials for various industries |

| Solvent Properties | Dissolving paints and coatings | Effective formulation for industrial applications |

| Biocatalysis | Oxidation reactions | Sustainable production methods |

| Catalytic Reactions | Conversion to cyclohexanone/cyclohexene | Versatile chemical transformations |

Mécanisme D'action

The mechanism of action of cyclohexanol involves its interaction with specific molecular targets and pathways. For instance, this compound can undergo protonation of the hydroxyl group by an acid, leading to the formation of a carbocation intermediate. This intermediate can then undergo various reactions, such as elimination or substitution . Additionally, this compound can be oxidized to cyclohexanone, which is further converted to oxime, a precursor to caprolactam .

Comparaison Avec Des Composés Similaires

Cyclohexanol vs. Cyclohexanone

Catalytic Oxidation Behavior

- This compound: Selectively oxidized to cyclohexanone via dehydrogenation. Au@ZSM-5 catalysts enhance selectivity (>99% cyclohexanone) by cleaving O–O bonds in cyclohexyl hydroperoxide intermediates .

- Cyclohexanone: Further oxidation of this compound yields cyclohexanone (C₆H₁₀O), a ketone with distinct reactivity. Fe(III) complexes under microwave irradiation achieve 14–15% combined yields of this compound/cyclohexanone from cyclohexane .

Physical and Thermodynamic Properties

- Vapor-Liquid Equilibrium (VLE): this compound and cyclohexanone exhibit pressure-sensitive VLE behavior. At reduced pressures, their relative volatility diverges significantly, complicating distillation. Antoine equation modeling shows distinct slopes for logP vs. 1/T plots, affecting separation efficiency .

- Boiling Points: this compound (161.5°C) vs. cyclohexanone (155.6°C) .

This compound vs. Aliphatic Alcohols (e.g., Ethanol)

Enzymatic Reactivity

Liver alcohol dehydrogenase (ADH) oxidizes this compound with a Michaelis constant (Km) similar to ethanol. However, high this compound concentrations induce substrate inhibition, whereas ethanol exhibits linear kinetics .

| Parameter | This compound | Ethanol |

|---|---|---|

| Km (NAD⁺) | 0.12 mM | 0.10 mM |

| Max Rate (Vmax) | 8.2 µmol/min | 9.0 µmol/min |

| Substrate Inhibition | Yes (≥10 mM) | No |

Metabolic Pathways

- This compound: Metabolized by Acinetobacter spp. via cyclohexanone → caprolactone → adipic acid .

- Ethanol: Oxidized to acetaldehyde, then acetic acid, via ADH and aldehyde dehydrogenase .

This compound vs. Cyclic Ethers (e.g., Tetrahydrofuran)

Solvent Properties

- This compound: Polar, hydrogen-bonding solvent for phenolic resins and cellulose .

- Tetrahydrofuran (THF): Non-polar, aprotic solvent with high ether oxygen basicity. Immiscible with this compound in ternary systems (water + THF + this compound) .

Key Research Findings

Separation Techniques: 1,1-Di(p-hydroxyphenyl)cyclohexane selectively complexes this compound over cyclohexanone, enabling >90% separation efficiency via crystallography .

Environmental Impact: this compound biodegradation by Nocardia globerula produces adipate, which undergoes β-oxidation, minimizing ecological persistence .

Health Hazards: Both this compound and cyclohexanone are narcotic but differ in acute toxicity (this compound LC₅₀: 5.5 mM in neuromuscular models) .

Activité Biologique

Cyclohexanol, a six-carbon cyclic alcohol, is recognized for its diverse biological activities and potential applications in various fields, including biochemistry and environmental science. This article delves into the biological activity of this compound, exploring its metabolic pathways, effects on living organisms, and implications in industrial processes.

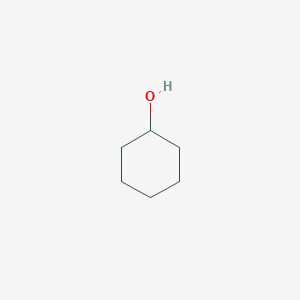

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a hydroxyl group (-OH) attached to a cyclohexane ring. Its structural formula is depicted below:

This compound is a colorless, viscous liquid with a characteristic odor. It is soluble in water and organic solvents, which facilitates its use in various biological and chemical reactions.

Oxidation Pathway

This compound can be metabolized by certain bacteria through an oxidation pathway leading to the formation of adipic acid. This process has been extensively studied in Acinetobacter species, which utilize this compound as a carbon source. The key steps in this pathway include:

- This compound → Cyclohexanone (via this compound dehydrogenase)

- Cyclohexanone → ɛ-Caprolactone

- ɛ-Caprolactone → 6-Hydroxyhexanoic Acid

- 6-Hydroxyhexanoic Acid → 6-Oxohexanoic Acid

- 6-Oxohexanoic Acid → Adipic Acid

Research has identified several enzymes involved in these conversions, including cyclohexanone monooxygenase and various dehydrogenases .

Toxicity Studies

This compound exhibits various biological effects depending on the exposure route and concentration. Notable findings include:

- Dermal Exposure : Studies have shown that prolonged skin exposure can lead to irritation and potential systemic toxicity. In one experiment, rabbits exposed to high concentrations developed severe skin lesions and systemic symptoms such as tremors and narcosis .

- Inhalation Toxicity : Inhalation studies demonstrated that exposure to this compound at concentrations above 997 ppm resulted in convulsions and lethargy in animal models. Lower concentrations showed minimal effects, indicating a dose-dependent response .

- Reproductive Toxicity : Research indicated antispermatogenic effects in gerbils and rats, suggesting potential reproductive toxicity associated with this compound exposure .

Biodegradation Applications

A case study examined the biofiltration efficiency of this compound in treating waste gas mixtures. The study highlighted that specific bacterial strains could effectively degrade this compound under controlled conditions, with microbial counts correlating positively with substrate loading rates .

| Parameter | Value |

|---|---|

| Maximum microbial activity | 9 cfu/g d.w. |

| Biofilter loading rate | Varied with concentration |

| Significant degradation | Observed at lower loading rates |

This research underscores the potential for using this compound-degrading bacteria in bioremediation strategies.

Catalytic Conversion

Another study focused on the catalytic conversion of this compound to cyclohexene using acid catalysts. The research employed machine learning frameworks to optimize reaction conditions, demonstrating significant advancements in reducing computational costs while enhancing reaction efficiency .

Q & A

Basic Research Questions

Q. How can researchers optimize the dehydration of cyclohexanol to cyclohexene in laboratory settings?

- Methodology : Use phosphoric acid (H₃PO₄) as a catalyst, maintaining a reaction temperature of 160–170°C to minimize side reactions. Monitor distillation closely to collect cyclohexene (BP: 83°C) efficiently. Calculate theoretical yield based on limiting reagent (this compound) and compare with actual yield using gravimetry. Percent yield discrepancies (>50% loss) often stem from incomplete distillation or side reactions (e.g., dimerization) .

- Key Metrics : Track boiling points, GC retention times, and IR spectra (C=C stretch at ~1650 cm⁻¹) to verify product purity .

Q. What analytical techniques are reliable for verifying this compound derivatives in reaction mixtures?

- Methodology :

- Gas Chromatography (GC) : Quantify cyclohexanone/cyclohexene using internal standards (e.g., toluene) and compare retention indices .

- ATR-FTIR Spectroscopy : Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹ for cyclohexanone) in real-time .

- ¹H NMR : Confirm regioselectivity in oxidation reactions (e.g., cyclohexanone’s carbonyl proton at ~2.1 ppm) .

Q. How should researchers handle this compound safely in laboratory experiments?

- Precautions : Use nitrile gloves and safety goggles (EN 166 standard) to avoid dermal/ocular exposure. Store away from oxidizers (e.g., Na₂Cr₂O₇) due to flammability risks (Flash Point: 68°C). Monitor airborne concentrations (<50 ppm TWA) using OSHA-compliant sensors .

Q. Why do this compound dehydration experiments often yield low conversions, and how can this be addressed?

- Troubleshooting : Low yields (<50%) typically arise from inadequate catalyst activation (e.g., H₃PO₄ concentration <10%) or premature cooling. Optimize by pre-heating the catalyst mixture and ensuring efficient water removal via azeotropic distillation .

Advanced Research Questions

Q. What are the design principles for reactive distillation systems in this compound dehydrogenation to cyclohexanone?

- Methodology : Use copper-based catalysts (CuO ~20 wt%) in a three-stage reactor system at 200–250°C. Maintain vapor-phase conditions to achieve >99.5% selectivity. Simulate vapor-liquid equilibria (VLE) using Aspen Plus® with NRTL models for phase behavior .

Q. How does in-situ ATR-FTIR spectroscopy elucidate mechanisms in photocatalytic this compound oxidation?

- Kinetic Insights : Track hydroxyl radical (•OH) formation via transient absorption at ~310 nm. Identify cyclohexanone intermediates through carbonyl band evolution (~1700 cm⁻¹). Develop rate laws using Langmuir-Hinshelwood models, accounting for surface adsorption .

Q. What statistical approaches optimize this compound esterification or oxidation reactions?

- Experimental Design : Apply Box-Behnken response surface methodology (RSM) to variables (temperature, catalyst loading, molar ratios). For example, CaO–MgO (1:1.5 ratio) catalysts achieve 85% conversion in this compound oxidation at 140°C. Validate models with ANOVA (p < 0.05) .

Q. How do heterogeneous catalysts like Sn-MgAl(CO₃) zeolites enhance cyclohexanone reduction to this compound?

- Mechanistic Analysis : Zeolite acidity (Brønsted sites) promotes hydride transfer, with rate constants for ester formation (k₂ = 0.4738 s⁻¹) exceeding initial ketone adsorption (k₁ = 0.0323 s⁻¹). Characterize active sites via NH₃-TPD and XRD .

Q. What phase equilibria data are critical for solvent selection in this compound extraction systems?

- Data Requirements : Use ternary LLE diagrams (e.g., water + this compound + methyl isobutyl ketone) at 298–338 K. Prioritize solvents with high distribution coefficients (e.g., mesityl oxide, Kd ~2.5) and low viscosity to enhance mass transfer .

Q. How do conformational equilibria of this compound influence its reactivity in stereoselective reactions?

- NMR Analysis : Compare hydroxyl proton shifts in axial (δ ~4.45 ppm) vs. equatorial (δ ~4.11 ppm) conformers. Calculate ΔG using van’t Hoff plots from variable-temperature ¹H NMR, revealing a ~1.2 kcal/mol preference for equatorial-OH .

Propriétés

IUPAC Name |

cyclohexanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c7-6-4-2-1-3-5-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXRVTGHNJAIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O, C6H11OH | |

| Record name | CYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021894 | |

| Record name | Cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexanol appears as a colorless liquid with a camphor-like odor. Soluble in most organic liquids. Flash point 154 °F. May be toxic by inhalation or skin exposure. Vapors are narcotic in high concentrations. Irritates skin, eyes and mucus membranes. Used in making soap, lacquers, and plastics., Liquid; Other Solid, Sticky solid or colorless to light-yellow liquid (above 77 degrees F) with a camphor-like odor; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Sticky solid or colorless to light-yellow liquid (above 77 °F) with a camphor-like odor. | |

| Record name | CYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/92 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0165.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

322 °F at 760 mmHg (NTP, 1992), 161.84 °C, 161 °C, 322 °F | |

| Record name | CYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/92 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0165.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

154 °F (NTP, 1992), 63 °C, 62.8 °C (closed cup); 67.8 °C (open cup), 68 °C c.c., 154 °F | |

| Record name | CYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclohexanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/92 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0165.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Soluble (NTP, 1992), 3.6% (wt/wt) in water at 20 °C; miscible with ethyl acetate, linseed oil, petroleum solvents., Soluble in ethanol, ethyl ether, acetone; miscible with benzene; slightly soluble in chloroform, In water, 4.3 g/100 g (4.3X10+4 mg/L) at 30 °C; 4.2 g/100 g (4.2X10+4 mg/L) at 10 °C, Solubility in water, g/100ml at 20 °C: 4, 4% | |

| Record name | CYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0165.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.947 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9624 at 20 °C/4 °C, Percent in "saturated" air: 0.33 (30 °C); density of "saturated" air: 1.01 (air = 1), Relative density (water = 1): 0.96, 0.96 | |

| Record name | CYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/92 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0165.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.5 (Air = 1), Relative vapor density (air = 1): 3.5 | |

| Record name | Cyclohexanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5.17 mmHg (USCG, 1999), 0.65 [mmHg], Specific heat = 1.747 Joules/g; Vapor pressure = 0.15 kPa at 20 °C, 0.48 kPa at 45 °C, 0.657 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.13, 5.17 mmHg, 1 mmHg | |

| Record name | CYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclohexanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/92 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0165.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Cyclohexane, benzene, cyclohexanone, and phenol | |

| Record name | Cyclohexanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needles or viscous liquid, Hygroscopic crystals, Sticky solid or colorless to light-yellow liquid (above 77 degrees F) | |

CAS No. |

108-93-0 | |

| Record name | CYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E7S519M3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclohexanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/92 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GV7829B8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

73 °F (NTP, 1992), 25.93 °C, 23 °C, 77 °F | |

| Record name | CYCLOHEXANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8481 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/61 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0243 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/92 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0165.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.